molecular formula C11H20O8 B6310436 5-(beta-D-Galactopyranosyl-oxy)pentanoic acid CAS No. 1858224-05-1

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid

Cat. No.: B6310436
CAS No.: 1858224-05-1
M. Wt: 280.27 g/mol
InChI Key: PVJIKYBTTARCDP-JZFGAJAUSA-N
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Description

It is an important intermediate in the biosynthesis of many other compounds, including galactolipids, galactosylceramides, and galactosylglycerols. This compound plays a significant role in the field of biochemistry due to its involvement in various biochemical and physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid can be synthesized through several methods. One common approach involves the glycosylation of pentanoic acid derivatives with beta-D-galactopyranosyl donors under acidic or basic conditions. The reaction typically requires the use of protecting groups to ensure selective glycosylation and to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of the galactopyranosyl moiety to pentanoic acid derivatives, resulting in high yields and specificity. This method is preferred for large-scale production due to its efficiency and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The galactopyranosyl moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, reduced derivatives.

    Substitution: Various substituted derivatives depending on the functional groups introduced.

Scientific Research Applications

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.

    Biology: Studied for its role in cell signaling pathways and interactions with proteins.

    Medicine: Investigated for potential therapeutic applications, including cancer treatment and drug delivery systems.

    Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical products.

Mechanism of Action

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid interacts with various proteins, enzymes, and other molecules in the body. It has been found to affect the expression of genes in cells and the activity of enzymes involved in the synthesis of galactolipids, galactosylceramides, and galactosylglycerols. The compound’s interaction with cell signaling pathways can influence cellular functions and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Peracetylated GalNAc Pentenoic Acid: Similar in structure but contains acetylated amino groups.

    beta-D-Galactopyranuronic acid: Shares the galactopyranosyl moiety but differs in the presence of a uronic acid group.

Uniqueness

5-(beta-D-Galactopyranosyl-oxy)pentanoic acid is unique due to its specific role in the biosynthesis of galactolipids, galactosylceramides, and galactosylglycerols. Its ability to interact with various proteins and enzymes makes it a valuable compound for studying biochemical and physiological processes.

Properties

IUPAC Name

5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O8/c12-5-6-8(15)9(16)10(17)11(19-6)18-4-2-1-3-7(13)14/h6,8-12,15-17H,1-5H2,(H,13,14)/t6-,8+,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJIKYBTTARCDP-JZFGAJAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCOC1C(C(C(C(O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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